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Abstract
(+)-2,3-Butanediamine, a chiral diamine, serves as a crucial building block in the synthesis of

pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic

properties is essential for process design, safety analysis, and predicting its behavior in various

chemical and biological systems. This technical guide provides a comprehensive overview of

the core thermodynamic properties of (+)-2,3-butanediamine, including its enthalpy of

formation, entropy, Gibbs free energy, and heat capacity. Due to a lack of extensive

experimental data in publicly available literature for this specific enantiomer, this guide also

details the established experimental and computational methodologies for determining these

vital parameters.

Core Thermodynamic Properties
The thermodynamic properties of a compound govern its stability, reactivity, and phase

behavior. For (+)-2,3-butanediamine, these properties are critical for applications ranging from

reaction engineering to its use as a chiral ligand.
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A summary of the basic physical properties of the stereoisomers of 2,3-butanediamine is

presented in Table 1.

Property
(+)-2,3-
Butanediamine
(2S,3S)

(-)-2,3-
Butanediamine
(2R,3R)

meso-2,3-
Butanediamine
(R,S)

rac-2,3-
Butanediamine

CAS Number 52165-56-7[1] 52165-57-8[1] 20759-15-3[1] 20699-48-3[1]

Molecular

Formula
C₄H₁₂N₂ C₄H₁₂N₂ C₄H₁₂N₂ C₄H₁₂N₂

Molar Mass
88.154

g·mol⁻¹[1]
88.154 g·mol⁻¹ 88.154 g·mol⁻¹ 88.154 g·mol⁻¹

Appearance Colorless oil[1] Colorless oil Colorless oil Colorless oil

Boiling Point Not available Not available
46-48 °C (25

mmHg)[1]

44-45 °C (25

mmHg)[1]

Thermodynamic Data
Comprehensive, experimentally determined thermodynamic data for (+)-2,3-butanediamine are

not readily available in the current scientific literature. The values in Table 2 are placeholders to

be populated by experimental determination or high-level computational studies.
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Thermodynamic
Property

Symbol Value (kJ·mol⁻¹) Method

Standard Enthalpy of

Formation (liquid)
ΔHf°(l) Data not available Bomb Calorimetry

Standard Enthalpy of

Vaporization
ΔHvap° Data not available Transpiration Method

Standard Enthalpy of

Formation (gas)
ΔHf°(g) Data not available Calculated

Standard Molar

Entropy (liquid)
S°(l) Data not available Adiabatic Calorimetry

Standard Gibbs Free

Energy of Formation

(liquid)

ΔGf°(l) Data not available Calculated

Heat Capacity (liquid) Cp(l) Data not available Adiabatic Calorimetry

Experimental Protocols for Thermodynamic
Property Determination
The following sections detail the standard experimental methodologies for determining the key

thermodynamic properties of a liquid organic compound like (+)-2,3-butanediamine.

Determination of Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy

of combustion using bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

Sample Preparation: A precise mass of the liquid sample, (+)-2,3-butanediamine, is

encapsulated in a combustible container of known heat of combustion.

Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and

pressurized with a large excess of pure oxygen (typically around 25 atmospheres).[2]
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Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated

calorimeter. The entire assembly is allowed to reach thermal equilibrium.

Combustion: The sample is ignited electrically via a fuse wire. The complete combustion of

the amine results in the formation of CO₂, H₂O, and N₂ gas.

Temperature Measurement: The temperature change of the water in the calorimeter is

meticulously recorded with high precision.

Calculation: The heat released by the combustion reaction is calculated from the

temperature rise and the previously determined heat capacity of the calorimeter system.

After corrections for the combustion of the container and fuse wire, the standard enthalpy of

combustion (ΔHc°) of the sample is determined.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

using Hess's law, from the standard enthalpy of combustion and the known standard

enthalpies of formation of the combustion products (CO₂ and H₂O).

Sample Preparation Bomb Calorimetry Data Analysis

Weigh (+)-2,3-Butanediamine Encapsulate in Combustible Container Pressurize Bomb with O₂ Submerge in Calorimeter Ignite Sample Record Temperature Change Calculate ΔH_combustion Apply Hess's Law Determine ΔH_formation

Click to download full resolution via product page

Caption: Workflow for Enthalpy of Formation Determination.

Determination of Heat Capacity (Cp) and Standard
Entropy (S°)
The heat capacity of the liquid and its standard molar entropy are determined using adiabatic

calorimetry.

Methodology: Adiabatic Calorimetry
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Calorimeter Setup: A known mass of (+)-2,3-butanediamine is placed in a sample vessel

within an adiabatic calorimeter. This type of calorimeter is designed with a surrounding shield

whose temperature is controlled to match the sample's temperature, minimizing heat

exchange with the environment.[3][4]

Heating: A precisely measured amount of electrical energy is supplied to the sample, causing

a small increase in its temperature.

Temperature Measurement: The initial and final equilibrium temperatures of the sample are

measured accurately.

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of

energy supplied and the corresponding temperature rise.[3] This process is repeated over a

range of temperatures to determine the temperature dependence of the heat capacity.

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is

calculated by integrating the heat capacity divided by the temperature (Cp/T) from absolute

zero up to that temperature, accounting for the entropies of any phase transitions.

Adiabatic Calorimetry Data Analysis

Load Sample into Calorimeter Supply Known Energy Input Measure Temperature Rise (ΔT) Calculate Heat Capacity (C_p) Integrate C_p/T vs. T Determine Standard Entropy (S°)

Click to download full resolution via product page

Caption: Workflow for Heat Capacity and Entropy Determination.

Determination of Enthalpy of Vaporization (ΔHvap°)
The enthalpy of vaporization can be determined from vapor pressure measurements at

different temperatures using the Clausius-Clapeyron equation. The transpiration method is

suitable for compounds with low volatility.

Methodology: Transpiration Method
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Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known,

constant flow rate through a saturator containing the liquid (+)-2,3-butanediamine. The

saturator is maintained at a constant temperature.

Saturation: The inert gas becomes saturated with the vapor of the sample.

Condensation and Measurement: The gas stream then passes through a condenser where

the vapor of the sample is trapped and its mass is determined.

Vapor Pressure Calculation: The partial pressure of the sample, which is equal to its vapor

pressure at that temperature, is calculated from the mass of the condensed vapor and the

total volume of the carrier gas passed through the system.

Temperature Dependence: The experiment is repeated at several different temperatures.

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the

slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the

absolute temperature (1/T), according to the Clausius-Clapeyron equation.

Transpiration Experiment Data Analysis

Saturate Inert Gas with Sample Vapor Condense and Weigh Sample Repeat at Multiple Temperatures Calculate Vapor Pressure at each T Plot ln(P) vs. 1/T Determine ΔH_vaporization from Slope

Click to download full resolution via product page

Caption: Workflow for Enthalpy of Vaporization Determination.

Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative

for estimating the thermodynamic properties of molecules.

Methodology: Quantum Chemical Calculations
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High-accuracy composite methods such as Gaussian-n (Gn) theories (e.g., G3MP2, G4) and

Complete Basis Set (CBS) methods can be employed to calculate the thermochemical

properties of (+)-2,3-butanediamine.

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find

its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to determine the zero-point

vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on

the optimized geometry.

Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are

then calculated using the results from these calculations and statistical mechanics principles.

These computational approaches can provide data with an accuracy that is often comparable

to experimental measurements, making them invaluable tools in modern chemical research.

Role in Drug Development
While (+)-2,3-butanediamine is not typically an active pharmaceutical ingredient itself, its role

as a chiral building block is significant.[5] Conformationally restricted diamines are attractive

scaffolds in drug discovery as they allow for a defined spatial arrangement of functional groups,

which can lead to a favorable decrease in the entropy of binding to a biological target.[6] The

thermodynamic properties of such building blocks are important for understanding their stability

and reactivity during the synthesis of more complex drug molecules. There are no known

specific signaling pathways directly involving (+)-2,3-butanediamine. Its biological relevance is

primarily in the context of the molecules it helps to create.

Conclusion
This technical guide has outlined the key thermodynamic properties of (+)-2,3-butanediamine

and detailed the standard experimental and computational methods for their determination.

While experimental data for this specific enantiomer remains sparse, the methodologies

described provide a clear pathway for obtaining these crucial parameters. Such data are
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indispensable for the effective and safe application of (+)-2,3-butanediamine in research,

development, and industrial processes, particularly in the field of pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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